3-Ethyl-7-methylocta-2,6-dien-1-ol
Description
3-Ethyl-7-methylocta-2,6-dien-1-ol is an acyclic monoterpenoid alcohol characterized by its ethyl substituent at position 3 and a methyl group at position 7, with conjugated double bonds at positions 2 and 4. The ethyl group in this compound distinguishes it from common monoterpenes, likely influencing its physicochemical properties, such as lipophilicity and volatility, compared to methyl-substituted counterparts.
Properties
CAS No. |
61685-17-4 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-ethyl-7-methylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-4-11(8-9-12)7-5-6-10(2)3/h6,8,12H,4-5,7,9H2,1-3H3 |
InChI Key |
ZLIOZTOLHMSJSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCO)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methylocta-2,6-dien-1-ol can be achieved through several methods. One common approach involves the use of starting materials such as geraniol or nerol, which are similar monoterpenoids. The synthesis typically involves a series of reactions including oxidation, reduction, and substitution reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the extraction of essential oils from plants such as Cymbopogon martinii (palmarosa). The essential oil is then subjected to fractional distillation to isolate the desired compound. Advanced techniques such as gas chromatography may also be used to ensure the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-methylocta-2,6-dien-1-ol undergoes various chemical reactions including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions include various aldehydes, carboxylic acids, and substituted alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethyl-7-methylocta-2,6-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of fragrances, flavors, and cosmetics due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Ethyl-7-methylocta-2,6-dien-1-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. The compound may also interact with specific enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Key Compounds:
Geraniol ((2E)-3,7-Dimethylocta-2,6-dien-1-ol; CAS 106-24-1):
- Structure : Methyl groups at positions 3 and 7, trans-configuration (E) at the C2 double bond .
- Applications : Widely used in perfumery and as a flavoring agent due to its rose-like aroma .
Nerol ((2Z)-3,7-Dimethylocta-2,6-dien-1-ol):
Dihydromyrcenol (3,7-Dimethyl-7-octen-2-ol; CAS 18479-58-8): Structure: Single double bond at position 7 and hydroxyl group at position 2, reducing conjugation . Applications: Common in detergents and cosmetics for its fresh, citrus-like scent .
Physicochemical Properties
Notes:
- Dihydromyrcenol’s single double bond reduces conjugation, lowering boiling point (190°C vs. geraniol’s 229°C) and altering odor profile .
- Fluorinated analogs exhibit unique reactivity due to fluorine’s electronegativity, though their applications remain less explored .
Notes
Isomerism : Configurational differences (e.g., E/Z isomerism in geraniol/nerol) significantly impact odor and reactivity .
Fluorination: Fluorinated derivatives may offer novel bioactivity but require further toxicological evaluation .
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